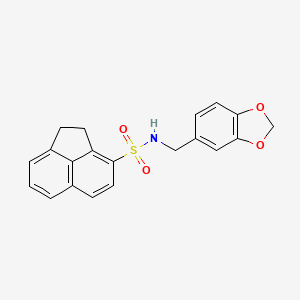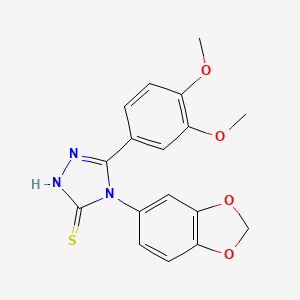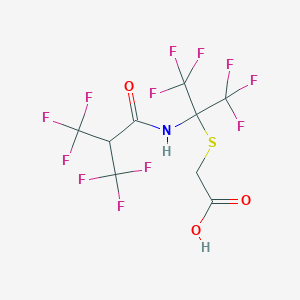![molecular formula C21H27N3O3 B11484534 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide](/img/structure/B11484534.png)
2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with an appropriate benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzenamine
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-ethoxy-N-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-7-5-4-6-19(20)21(25)22-16-23-12-14-24(15-13-23)17-8-10-18(26-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChI Key |
KSRDZVOIAXFQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCN2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)

![4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B11484467.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11484477.png)

![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11484495.png)
![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)

![2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11484521.png)

